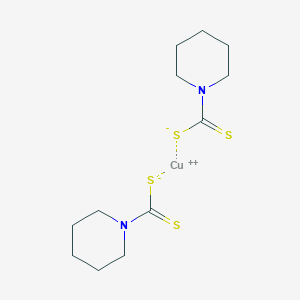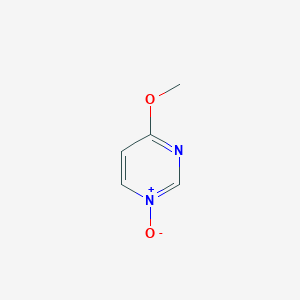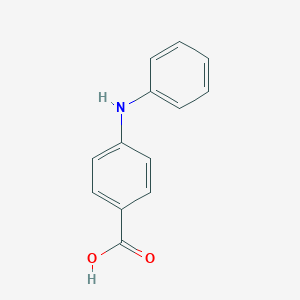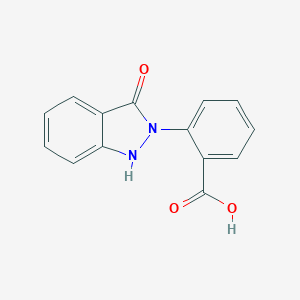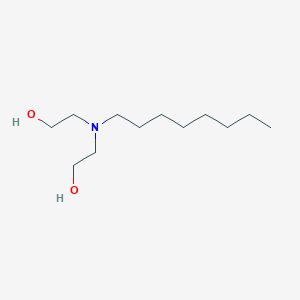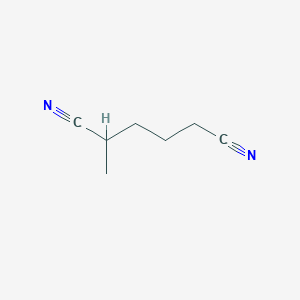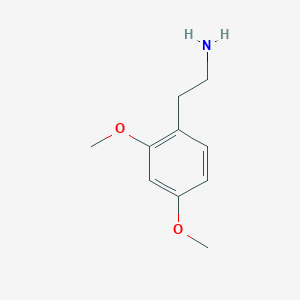
2,3-Quinoxalinedicarbonitrile
Vue d'ensemble
Description
2,3-Quinoxalinedicarbonitrile is a chemical compound with the molecular formula C10H4N4 . It has a molecular weight of 180.17 .
Synthesis Analysis
The synthesis of quinoxaline derivatives has been a significant area of research. Various strategies have been reported, including the difunctionalization of alkenes, the ring-opening of easily available small rings, dehydrogenative cross-coupling reactions, transition-metal catalyzed cyclizations, cycloadditions, and other cascade reactions .Molecular Structure Analysis
The molecular structure of 2,3-Quinoxalinedicarbonitrile consists of a quinoxaline core with two carbonitrile groups attached at the 2 and 3 positions .Physical And Chemical Properties Analysis
2,3-Quinoxalinedicarbonitrile has a melting point of 210-215 °C and a predicted boiling point of 443.0±45.0 °C. The predicted density is 1.38±0.1 g/cm3 .Applications De Recherche Scientifique
Synthesis of Derivatives with Potential Cytotoxic Activity
Research by Monge et al. (1994) demonstrates the synthesis of a series of quinoxaline derivatives starting from 3-amino-2-quinoxalinecarbonitrile. Among these derivatives, 2,3-Quinoxalinedicarbonitrile was prepared and further used to synthesize compounds with potential cytotoxic activities in both oxic and hypoxic cells (Monge et al., 1994).
Role in Neuroprotection
2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), an analog of quinoxalinedione antagonists, has been identified as a potent inhibitor of the quisqualate subtype of the glutamate receptor. Sheardown et al. (1990) found that NBQX offers protection against global ischemia even when administered two hours after an ischemic challenge, indicating its potential in neuroprotective therapies (Sheardown et al., 1990).
Synthesis of Quinoxaline Derivatives for Various Biological Applications
Khatoon and Abdulmalek (2021) reviewed the synthesis routes for quinoxaline derivatives, highlighting their significant pharmacological effects such as antifungal, antibacterial, antiviral, and antimicrobial activities. These derivatives play a crucial role in drugs for cancer, AIDS, and infectious diseases, emphasizing the importance of quinoxaline moieties in medicinal chemistry (Khatoon & Abdulmalek, 2021).
Antimicrobial Activity of Quinoxaline Derivatives
Refaat et al. (2004) synthesized new quinoxaline derivatives and evaluated their antimicrobial activity in vitro. These compounds demonstrated significant activity, with some exhibiting a broad spectrum of antimicrobial properties (Refaat, Moneer, & Khalil, 2004).
Application in Organic Light Emitting Diodes (OLEDs)
Kothavale, Lee, and Lee (2019) developed highly efficient yellow and red thermally activated delayed fluorescent (TADF) organic light-emitting diodes using quinoxalinedicarbonitrile units. These units, as electron acceptors, enabled the shift from yellow to red emission in TADF emitters, demonstrating their potential in OLED technologies (Kothavale, Lee, & Lee, 2019).
Pesticidal Applications
Liu et al. (2020) designed and synthesized novel quinoxaline derivatives with herbicidal, fungicidal, and insecticidal activities. Their study provides insights into the potential use of these compounds in agriculture as pesticides (Liu et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
quinoxaline-2,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4N4/c11-5-9-10(6-12)14-8-4-2-1-3-7(8)13-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFPGENYYFVBPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60303741 | |
| Record name | 2,3-Dicyanoquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60303741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Quinoxalinedicarbonitrile | |
CAS RN |
17132-92-2 | |
| Record name | 2,3-Quinoxalinedicarbonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160871 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dicyanoquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60303741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



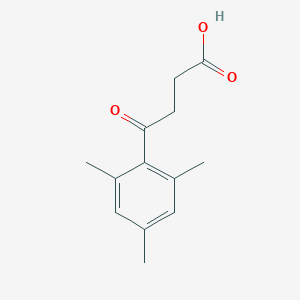
![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B98765.png)
